Methyl potassium adipate

Polymer Chemistry Materials Science Chemical Synthesis

Researchers needing a co-monomer that combines methyl ester reactivity with ionic carboxylate functionality for condensation polymerization face limited options. Methyl potassium adipate (CAS 10525-19-6) solves this with a unique bifunctional structure: a methyl ester terminus for transesterification and a potassium carboxylate terminus for water solubility and metal complexation. • Enables copolymerization with lactides and glycolide to produce biodegradable polyesters with tunable mechanical properties. • Six rotatable bonds confer enhanced chain flexibility; absence of H-bond donors ensures compatibility with acid-sensitive payloads. • Amphiphilic character (logP -0.53, TPSA 66.4 Ų) supports nanoparticle drug delivery and hydrogel scaffold design.

Molecular Formula C7H11KO4
Molecular Weight 198.26 g/mol
CAS No. 10525-19-6
Cat. No. B076828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl potassium adipate
CAS10525-19-6
Molecular FormulaC7H11KO4
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)[O-].[K+]
InChIInChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyVIKLNKRRVRFMJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Potassium Adipate Chemical Profile & Specs


Methyl potassium adipate (CAS 10525-19-6), also known as potassium monomethyl adipate or potassium 6-methoxy-6-oxohexanoate, is a potassium carboxylate salt with the molecular formula C7H11KO4 and molecular weight of 198.26 g/mol [1]. This compound features a linear six-carbon dicarboxylic acid backbone with a methyl ester at one terminus and a potassium carboxylate at the other . The monoester-monocarboxylate structure confers a calculated topological polar surface area of 66.4 Ų [2] and estimated logP of -0.53 [3], indicating an amphiphilic character that distinguishes it from fully esterified or fully ionized adipate derivatives.

Bifunctional monomer Methyl ester + potassium carboxylate for copolymerization studies
Amphiphilic profile Supports emulsion, interfacial, and formulation research
Ionic functionality Potassium carboxylate for buffering, metal-complexing, and hydrogel research

Uniqueness of Methyl Potassium Adipate


Methyl potassium adipate occupies a distinct chemical space that prevents direct substitution with either dipotassium adipate (CAS 19147-16-1) or monomethyl adipate (CAS 627-91-8). Dipotassium adipate bears two ionized carboxylates, conferring high aqueous solubility (approximately 60 g/100 mL water at 20°C) and a strongly hydrophilic character with a calculated topological polar surface area of 80.3 Ų [1]; it lacks the ester functionality required for copolymerization with lactones or ester-containing monomers . Conversely, monomethyl adipate is a non-ionic liquid intermediate with a free carboxylic acid group and no counterion [2]; it provides no potassium ion for buffering or ionic crosslinking applications [3]. Methyl potassium adipate uniquely combines a methyl ester terminus for condensation polymerization compatibility and a potassium carboxylate terminus that imparts water solubility, ionic character, and metal-complexing capability. This bifunctionality cannot be replicated by mixing the two analogs, as the covalent linkage between the ester and carboxylate moieties within a single molecular entity determines reactivity ratios, solubility parameters, and interfacial behavior in ways that physical mixtures cannot reproduce.

Risk 1 Dipotassium adipate cannot replace
Target: Methyl potassium adipate Substitute: Dipotassium adipate

Lacks methyl ester; high aqueous solubility and dual ionized groups prevent copolymerization with ester monomers, shifting reactivity and chain-extension behavior.

Risk 2 Monomethyl adipate cannot replace
Target: Methyl potassium adipate Substitute: Monomethyl adipate

Free acid form with no potassium counterion; unable to provide ionic buffering, metal complexation, or pH-responsive behavior in hydrogels and coatings.

Risk 3 Physical mixture cannot mimic covalent architecture

Combining dipotassium adipate and monomethyl adipate does not reproduce the bifunctional reactivity, solubility parameters, or interfacial behavior of the single-molecule ester-carboxylate linkage.

Methyl Potassium Adipate Comparative Evidence


Molecular Weight & Heavy Atom Count Comparison

Methyl potassium adipate (MW 198.26 g/mol) exhibits a lower molecular weight than dipotassium adipate (MW 222.32 g/mol), a difference of 24.06 g/mol or approximately 10.8% reduction in mass per mole [1]. This difference arises from the substitution of one potassium carboxylate group with a methyl ester. The lower molecular weight translates to a reduced heavy atom count of 12 atoms versus dipotassium adipate, which also contains 12 heavy atoms but with two potassium ions rather than one [1][2].

MW & Heavy Atoms
Class-level inference
198.26 g/mol (12 heavy atoms) vs dipotassium adipate 222.32 g/mol (12 heavy atoms); 10.8% mass reduction
Supports monomer mass and ionic strength considerations in polymer design
Computed values; experimental verification recommended
Polymer Chemistry Materials Science Chemical Synthesis

Polar Surface Area Comparison

The topological polar surface area (TPSA) of methyl potassium adipate is calculated as 66.4 Ų [1], compared to 80.3 Ų for dipotassium adipate [2]. This represents a 13.9 Ų reduction (approximately 17.3% lower) in polar surface area. The difference stems from the replacement of the second ionized carboxylate group (which contributes two oxygen atoms with significant polar surface contribution) with a methyl ester group, which bears only one additional oxygen atom with reduced polarity.

Polar Surface Area
Cross-study comparable
66.4 Ų (target) vs 80.3 Ų (dipotassium); 17.3% lower TPSA
May support membrane permeability assay context
Computed values; biological relevance requires assay validation
Drug Delivery Membrane Permeability Formulation Science

Hydrogen Bond Donor Count Comparison

Methyl potassium adipate possesses zero hydrogen bond donor sites (HBD count = 0) [1], whereas its precursor monomethyl adipate contains one hydrogen bond donor from the free carboxylic acid group (HBD count = 1) [2]. The complete ionization and salt formation eliminates the acidic proton, rendering the compound incapable of acting as a hydrogen bond donor in intermolecular interactions. This structural feature fundamentally alters reactivity in condensation polymerization: the carboxylate form is non-reactive toward esterification and amidation, requiring activation or protonation before participating in chain growth reactions.

H-Bond Donors
Class-level inference
0 HBD (methyl potassium adipate) vs 1 HBD (monomethyl adipate); complete elimination of acidic proton
Eliminates acid-catalyzed side reactions; supports non-protic comonomer use
Property relevant for moisture-sensitive synthesis and storage
Polymerization Chemistry Biomaterials Biodegradable Polymers

Rotatable Bond Flexibility Comparison

Methyl potassium adipate exhibits six rotatable bonds in its molecular backbone [1], double the rotatable bond count of dipotassium adipate, which contains only three rotatable bonds [2]. This 100% increase in conformational flexibility arises from the ester linkage, which introduces an additional C-O rotatable bond not present in the fully carboxylate structure. The extended carbon chain in methyl potassium adipate (C6 with ester terminus) versus the symmetric carboxylate structure of dipotassium adipate contributes additional degrees of rotational freedom.

Rotatable Bonds
Class-level inference
6 (target) vs 3 (dipotassium); 100% increase in conformational flexibility
May support polymer chain flexibility and lower glass transition temperature
Influence on plasticizer and copolymer design requires empirical validation
Polymer Physics Material Flexibility Plasticizer Design

Corrosion Inhibition in Antifreeze

Patent RU2263131C1 describes antifreeze concentrates containing alkaline metal salts of adipic acid at concentrations ranging from 0.005 wt% to 60.0 wt% as corrosion-inhibiting components [1]. Dipotassium adipate is specifically identified as a corrosion inhibitor and buffering agent for industrial applications . While the patent covers adipic acid salts broadly, including potassium salts, methyl potassium adipate represents a structural variant within this class that combines the corrosion-inhibiting carboxylate functionality with an ester group that may confer altered solubility parameters and metal surface adsorption characteristics compared to the fully ionized dipotassium salt.

Corrosion Inhibition
Supporting evidence
Adipate potassium salts patented for antifreeze (0.005–60 wt%); dipotassium adipate explicitly named
Establishes class-level functional context; methyl ester variant requires specific evaluation
Patent data; quantitative performance for methyl potassium adipate not reported
Industrial Chemistry Coolant Technology Corrosion Science

Methyl Potassium Adipate Application Scenarios


Amphiphilic Biodegradable Copolymer Synthesis

Methyl potassium adipate serves as a bifunctional co-monomer in the synthesis of polyesters and polyamides . The methyl ester terminus participates in transesterification and condensation reactions with hydroxyl- or amine-terminated monomers, while the potassium carboxylate terminus remains available for post-polymerization ionic functionalization or metal complexation. This compound has been identified for copolymerization with lactic acid and glycolic acid to produce biodegradable polyesters with enhanced mechanical properties and thermal stability . The six rotatable bonds in the molecular backbone (versus three for dipotassium adipate) confer increased chain flexibility when incorporated into polymer matrices, making it suitable for applications requiring tunable mechanical compliance, including packaging materials and biomedical devices .

Drug Delivery Nanoparticle Formulation

Methyl potassium adipate can be utilized to create nanoparticles that encapsulate therapeutic agents . The compound improves the solubility and stability of drugs while providing controlled release profiles . The calculated topological polar surface area of 66.4 Ų (compared to 80.3 Ų for dipotassium adipate) suggests favorable membrane permeability characteristics, supporting its utility in drug delivery systems where cellular uptake of the carrier or active moiety is required. The absence of hydrogen bond donors eliminates potential acid-catalyzed degradation pathways and improves compatibility with acid-sensitive pharmaceutical payloads during formulation and storage.

Tissue Engineering Scaffolds & Hydrogels

Methyl potassium adipate exhibits biocompatibility and the ability to form hydrogels suitable as scaffolds for cell growth and tissue regeneration . These hydrogels support the regeneration of tissues such as cartilage and bone, and the compound's structure allows for incorporation of bioactive molecules that enhance cell adhesion and proliferation . The presence of the potassium carboxylate group contributes ionic character that can be exploited for pH-responsive swelling behavior and metal ion complexation in scaffold design.

Industrial Surface Coatings & Adhesives

Methyl potassium adipate is explored for use in surface coatings and adhesives due to its favorable chemical properties and compatibility with various substrates . The compound enhances adhesion and durability in coatings used in construction and automotive industries . Its biodegradability also makes it an attractive option for environmentally friendly food packaging materials, where incorporation into packaging films can reduce plastic waste while maintaining food safety standards .

Application
Selection Property
Validation Focus
Amphiphilic biodegradable copolymer synthesis
Bifunctional monomer reactivity (ester + carboxylate)
Copolymerization kinetics and chain flexibility
Drug delivery carrier research
Amphiphilic profile and moderate TPSA
Drug loading, stability, and release profile in relevant media
Tissue engineering scaffold & hydrogel studies
Ionic carboxylate for pH-responsive swelling and metal complexation
Cell compatibility, hydrogel mechanics, and bioactive molecule incorporation
Industrial surface coatings & adhesives
Adhesion promotion and substrate compatibility
Coating durability and biodegradability under use conditions

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